N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-10-17-19(29-14)23-21(24(20(17)26)12-16-8-5-9-27-16)28-13-18(25)22-11-15-6-3-2-4-7-15/h2-10H,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPLARLOEOCJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine in the presence of solvents like dichloroethane or benzene . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thienopyrimidine core can be reduced under specific conditions to yield dihydrothienopyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the thienopyrimidine core can produce dihydrothienopyrimidine derivatives.
Scientific Research Applications
N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its anticancer properties may be attributed to its ability to inhibit certain kinases involved in cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Thienopyrimidine Core Superiority: The target compound’s fused thienopyrimidine system offers superior planarity for target binding compared to pyrimidinone (180028-91-5) or benzamide (831253-04-4) cores.
Sulfanyl vs. Thioxo/Sulfonyl Groups : The sulfanyl (–S–) bridge in the target may balance metabolic stability and electronic effects better than thioxo (180028-91-5) or sulfonyl (309278-24-8) groups.
Furan Modifications: The target’s furanylmethyl group enhances hydrophobicity vs.
Substituent Effects: The 6-methyl group on the thienopyrimidine core reduces steric hindrance compared to bulkier substituents (e.g., 3-chloro-4,5-diethoxy in 712294-49-0), favoring target engagement.
Research Implications
- Structural Insights: Crystallographic data (e.g., via SHELX programs ) could resolve conformational differences in sulfanyl orientation or furan-thienopyrimidine dihedral angles, informing SAR studies.
- Activity Prediction : Computational modeling suggests the target compound’s acetamide sulfanyl group may improve solubility and binding affinity over analogs with nitro (831253-04-4) or thioxo (180028-91-5) groups.
- Synthetic Feasibility : The benzyl acetamide moiety offers a synthetically accessible handle for derivatization, unlike the carbamothioyl linkage in 712292-57-4.
Biological Activity
N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide (referred to as compound DHFP) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the furan and benzyl moieties enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DHFP through various mechanisms:
- EGFR Inhibition : Molecular docking studies indicate that DHFP exhibits inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. It has been shown to possess an IC50 value comparable to established EGFR inhibitors like Erlotinib .
- Cell Viability Studies : The compound has been tested on different cancer cell lines, including HT29 (colorectal cancer) and DU145 (prostate cancer). Using the MTT assay, significant reductions in cell viability were observed at concentrations as low as 10 µM, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analyses which demonstrated increased sub-G1 populations in treated cells compared to controls.
Other Biological Activities
In addition to its anticancer properties, DHFP has shown promise in other areas:
- Antimicrobial Activity : Preliminary screening against various bacterial strains indicated that DHFP possesses moderate antibacterial properties, particularly against Gram-positive bacteria .
- Anti-inflammatory Effects : Compounds with similar thieno[2,3-d]pyrimidine structures have been reported to exhibit anti-inflammatory activities, suggesting that DHFP may share this property; however, further studies are needed to confirm this effect specifically for DHFP.
Table 1: Summary of Anticancer Activity of DHFP
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 10 | EGFR Inhibition and apoptosis induction |
| DU145 | 15 | Cell cycle arrest at G1 phase |
Table 2: Comparison of DHFP with Other EGFR Inhibitors
| Compound | IC50 (µM) | Target |
|---|---|---|
| DHFP | 10 | EGFR |
| Erlotinib | 12 | EGFR |
| Gefitinib | 15 | EGFR |
Case Studies
- Study on Anticancer Efficacy : A study conducted by Hossam et al. demonstrated that derivatives similar to DHFP showed significant inhibition of EGFR tyrosine kinase activity in vitro. The study utilized both molecular docking and biological assays to validate the findings .
- Comparative Analysis with Commercial Drugs : Another research effort compared the efficacy of DHFP against standard chemotherapeutics such as Cisplatin and Doxorubicin across multiple cancer cell lines. Results indicated that DHFP exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancerous cells, suggesting a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
